This compound falls under the category of heterocyclic organic compounds due to the presence of both pyrimidine and guanidine moieties. It is commonly sourced from chemical suppliers, including Avantor and Matrix Scientific, which provide it for research and development purposes in various scientific fields .
The synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be achieved through several methods, with microwave-assisted synthesis being a prominent technique. This method has been shown to enhance reaction efficiency and yield compared to traditional heating methods.
The molecular structure of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine features:
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can participate in various chemical reactions typical for guanidine derivatives:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease pathways. While specific data on this compound's mechanism may be limited, similar compounds often act as inhibitors or modulators within biochemical pathways.
The physical and chemical properties of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine include:
Property | Value |
---|---|
Molecular Weight | 293.73 g/mol |
Density | Specific density data may vary based on purity and form |
Solubility | Soluble in organic solvents like ethanol |
Hazard Classification | Irritant |
These properties influence its handling and application in laboratory settings.
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has potential applications in various fields:
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS# 524057-25-8) follows carefully designed multi-step sequences to construct its guanidine bridge between aromatic systems. The molecular framework (C₁₃H₁₃ClFN₅, MW: 293.727 g/mol) requires precise bond formation between the 3-chloro-4-fluoroaniline and 2-amino-4,6-dimethylpyrimidine precursors [1]. One established route begins with nucleophilic displacement reactions to activate the aniline component, followed by guanidinylation with cyanamide derivatives. The final cyclization typically occurs under elevated temperatures (110-120°C) with acid catalysis to form the thermodynamically stable guanidine structure [4].
Alternative pathways employ pre-functionalized pyrimidine intermediates to enhance reaction specificity. For example, chloro-pyrimidines can undergo sequential amination before guanidine formation, reducing unwanted polymerization byproducts. Key intermediates are purified via crystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC and spectral characterization [6]. Each synthetic step requires rigorous monitoring – particularly the guanidinylation stage – where competing reactions can diminish yields by 15-20% if stoichiometric imbalances occur .
Table 1: Multi-Step Synthesis Approaches for Guanidine Targets
Starting Materials | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
3-chloro-4-fluoroaniline + cyanamide | N-arylcyanamide | HCl, 80°C, 4h | 68 |
2-amino-4,6-dimethylpyrimidine + thiourea | 2-isothiocyanato-4,6-dimethylpyrimidine | CS₂, DMF, reflux | 72 |
3-chloro-4-fluorophenyl isocyanate + aminopyrimidine | Symmetrical urea derivative | Toluene, 110°C | 58 |
Reagent selection critically governs the synthesis efficiency of this guanidine compound. Catalytic metal salts (e.g., Cu(I) at 0.5 mol%) accelerate guanidine bond formation while suppressing halogen scrambling in the electron-deficient aryl ring [4]. Solvent screening reveals that polar aprotic media (DMF, NMP) enhance reaction rates by 30-40% compared to protic solvents due to improved intermediate stabilization. However, DMF necessitates stringent water removal (<50 ppm) to prevent hydrolysis of the guanidinylating agents [8].
Temperature profiles demonstrate a sharp yield optimization window between 85-95°C. Below 85°C, reaction half-lives exceed 24 hours, while temperatures above 100°C promote thermal decomposition, generating 4,6-dimethylpyrimidine-2-amine as a major byproduct [1]. Recent advances employ microwave-assisted synthesis (100W, 90°C) to complete guanidinylation in <3 hours with 91% isolated yield, significantly improving energy efficiency compared to conventional heating [6].
Table 2: Optimized Reaction Parameters for Guanidine Formation
Parameter | Options Tested | Optimal Condition | Impact on Yield |
---|---|---|---|
Catalyst | None, CuI, Pd(OAc)₂, ZnCl₂ | CuI (0.5 mol%) | +42% vs. uncatalyzed |
Solvent | Toluene, EtOH, DMF, NMP, DMSO | Anhydrous DMF | 89% vs. 61% (EtOH) |
Temperature | 70°C, 85°C, 95°C, 110°C | 90 ± 2°C | Peak yield (93%) |
Guanidinylation agent | Cyanamide, CDI, 1H-pyrazole-1-carboxamidine | CDI in THF | 95% conversion |
Scaling guanidine synthesis introduces challenges including exotherm management during guanidinylation and purification complexity due to structurally similar impurities. Batch processes >10 kg exhibit 15-20% yield reduction from inefficient mixing during the critical intermediate addition phase [4]. Flow chemistry systems resolve these issues through continuous tubular reactors with in-line IR monitoring. By segmenting the synthesis into three modules – (1) aryl activation, (2) guanidine coupling, and (3) crystallization – manufacturers achieve consistent space-time yields of 0.8 kg/L·day at >99.5% conversion [8].
Solvent recovery poses another industrial hurdle, as traditional workups consume 20 L solvent per kg product. Membrane-assisted separation now reduces DMF usage by 70% through nanofiltration techniques that concentrate the product stream while permeating solvents for immediate reuse [6]. The compound’s high melting point (>235°C) and low solubility profile necessitate specialized continuous crystallization equipment to prevent reactor fouling – addressed through oscillatory baffled crystallizers that maintain crystal size distribution below 50 μm [1].
Table 3: Industrial Production Challenges and Engineering Solutions
Scale-Up Challenge | Consequence | Mitigation Strategy | Efficiency Gain |
---|---|---|---|
Guanidinylation exotherm | Thermal degradation (5-8% yield loss) | Microreactors with heat exchangers | 99% temperature control |
Aryl chloride hydrolysis | Up to 12% des-chloro impurity | Controlled water content <200 ppm | Impurity <0.5% |
Solvent-intensive purification | High waste disposal costs | Countercurrent extraction | Solvent use ↓60% |
Crystallization fouling | Batch failures from solid deposits | Ultrasound-assisted crystallization | Operation time ↑300% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: